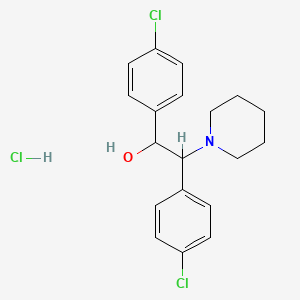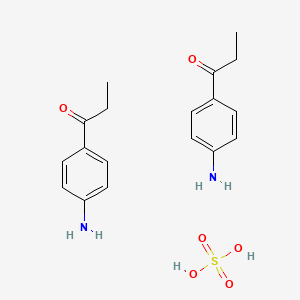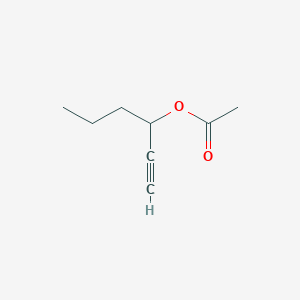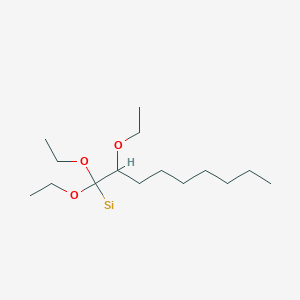
CID 78062502
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,2-TRIETHOXYNONYL)SILANE is an organosilicon compound that belongs to the class of alkoxysilanes. These compounds are characterized by the presence of silicon atoms bonded to alkoxy groups. (1,1,2-TRIETHOXYNONYL)SILANE is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2-TRIETHOXYNONYL)SILANE typically involves the reaction of nonyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nonyl Alcohol+Triethoxysilane→(1,1,2-TRIETHOXYNONYL)SILANE+By-products
Industrial Production Methods
Industrial production of (1,1,2-TRIETHOXYNONYL)SILANE involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(1,1,2-TRIETHOXYNONYL)SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Reduction: Metal catalysts such as platinum or palladium.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Reduction: Reduced organic compounds.
科学的研究の応用
(1,1,2-TRIETHOXYNONYL)SILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
作用機序
The mechanism of action of (1,1,2-TRIETHOXYNONYL)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane polymers. These polymers are responsible for the compound’s adhesive and coating properties. The molecular targets and pathways involved include the silicon-oxygen bonds and the interactions with various substrates .
類似化合物との比較
Similar Compounds
Triethoxysilane: An organosilicon compound with similar properties but different alkyl groups.
Trimethoxysilane: Another alkoxysilane with methoxy groups instead of ethoxy groups.
Vinyltriethoxysilane: Contains a vinyl group, making it more reactive in certain applications .
Uniqueness
(1,1,2-TRIETHOXYNONYL)SILANE is unique due to its specific alkyl chain length and the presence of three ethoxy groups. This combination provides the compound with distinct properties, such as enhanced hydrophobicity and the ability to form strong siloxane bonds. These characteristics make it particularly useful in applications requiring durable and water-resistant coatings.
特性
分子式 |
C15H31O3Si |
|---|---|
分子量 |
287.49 g/mol |
InChI |
InChI=1S/C15H31O3Si/c1-5-9-10-11-12-13-14(16-6-2)15(19,17-7-3)18-8-4/h14H,5-13H2,1-4H3 |
InChIキー |
WTEGIUOPRMURLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(OCC)(OCC)[Si])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


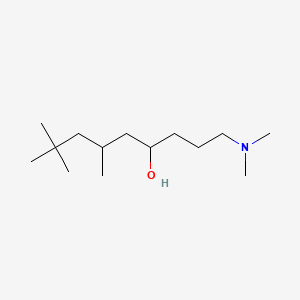

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
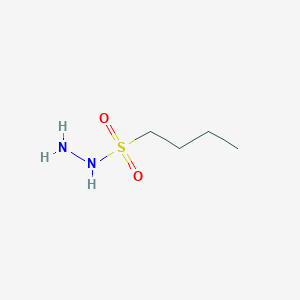
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

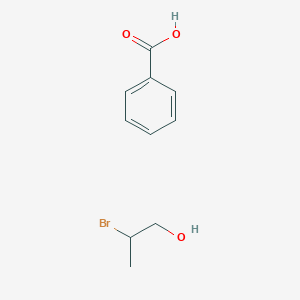
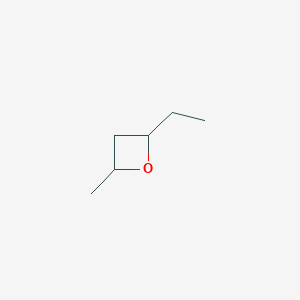
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
